3-羟基芬斯匹利德

描述

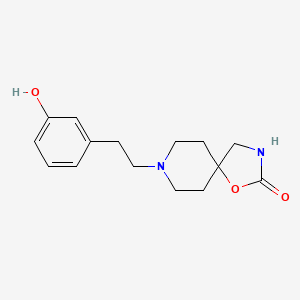

3-Hydroxy Fenspiride is a chemical compound with the molecular formula C15H20N2O3 and a molecular weight of 276.33 g/mol . It is a derivative of Fenspiride, which is known for its anti-inflammatory and bronchodilator properties. 3-Hydroxy Fenspiride is primarily used in research settings, particularly in the field of proteomics .

科学研究应用

Pharmacological Applications

3-Hydroxy Fenspiride exhibits several pharmacological activities, primarily related to its anti-inflammatory and bronchodilatory effects.

- Anti-inflammatory Effects : Research indicates that 3-Hydroxy Fenspiride can inhibit neurogenic bronchoconstriction and mucus secretion in the airways. In vitro studies demonstrated that it significantly reduced cholinergic-induced mucus secretion in ferret trachea, highlighting its potential as an anti-inflammatory agent in respiratory conditions .

- Bronchodilation : The compound has been studied for its ability to enhance bronchodilation when used alongside standard therapies like ipratropium bromide in patients with chronic bronchitis. A randomized study showed that the combination therapy was more effective than ipratropium bromide alone, suggesting a synergistic effect .

Clinical Applications

The clinical implications of 3-Hydroxy Fenspiride are primarily observed in treating respiratory diseases:

- Chronic Obstructive Pulmonary Disease (COPD) : In clinical settings, 3-Hydroxy Fenspiride has been evaluated for its efficacy in managing symptoms of COPD. Its anti-inflammatory properties may help reduce exacerbations and improve lung function when combined with other bronchodilators .

- Asthma Management : Given its mechanism of action, which includes inhibition of bronchoconstriction, 3-Hydroxy Fenspiride could be beneficial as an adjunct therapy in asthma management, particularly for patients who do not achieve adequate control with standard treatments.

Case Study 1: Efficacy in Chronic Bronchitis

A study involving 80 patients with chronic bronchitis assessed the long-term efficacy of 3-Hydroxy Fenspiride combined with ipratropium bromide. Results indicated a significant improvement in lung function tests and a reduction in exacerbation rates over six months compared to those receiving ipratropium alone .

Case Study 2: Asthma Control

In a separate observational study, patients with poorly controlled asthma were treated with a regimen including 3-Hydroxy Fenspiride. The outcomes showed improved asthma control scores and reduced reliance on rescue inhalers over a three-month period, suggesting its potential role as an adjunct therapy .

Safety Profile

While the therapeutic benefits of 3-Hydroxy Fenspiride are promising, safety considerations must also be addressed:

- Adverse Effects : The compound has been associated with mild side effects such as gastrointestinal disturbances and headache but is generally well-tolerated when used at therapeutic doses.

- Cardiovascular Risks : Unlike some bronchodilators that can prolong the QT interval, studies suggest that 3-Hydroxy Fenspiride has a favorable cardiovascular safety profile, making it a suitable option for patients with comorbidities .

作用机制

Target of Action

3-Hydroxy Fenspiride is an oxazolidinone spiro compound . Its primary targets are the bronchial smooth muscles and the respiratory tract . It is used in the treatment of ENT (ear, nose, and throat) and respiratory diseases .

Mode of Action

3-Hydroxy Fenspiride acts as an antagonist of 5-hydroxytryptamine . It has antispasmodic and bronchodilator effects , which means it can relieve spasms in the bronchial muscles and widen the airways, respectively. This makes it easier for air to flow in and out of the lungs, improving respiratory function .

Biochemical Pathways

It is known that it affects the expansion of bronchial smooth muscles . This suggests that it may interact with pathways related to muscle contraction and relaxation, potentially influencing the balance of neurotransmitters or other signaling molecules involved in these processes.

Pharmacokinetics

The pharmacokinetics of 3-Hydroxy Fenspiride involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it exhibits fairly slow absorption, with the maximum plasma concentration achieved 6 hours after administration . The plasma clearance of Fenspiride is about 184 ml·min −1, and its apparent volume of distribution is moderately large (2151) . The elimination half-life obtained from the plasma data is 14 to 16 hours, independent of the route of administration . This suggests that the compound has a relatively long duration of action.

Result of Action

The molecular and cellular effects of 3-Hydroxy Fenspiride’s action primarily involve its antispasmodic and bronchodilator effects . By relaxing the bronchial smooth muscles and widening the airways, it improves respiratory function and reduces symptoms such as coughing and difficulty breathing in patients with respiratory diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Hydroxy Fenspiride. For instance, individuals exposed to aggressive environmental factors who are at risk of developing chronic obstructive pulmonary disease may benefit from the anti-inflammatory and bronchodilator effects of very low doses of Fenspiride .

生化分析

Biochemical Properties

It is known that Fenspiride, a related compound, has antispasmodic and bronchodilator effects .

Cellular Effects

It is known that Fenspiride is used in the treatment of ENT and respiratory diseases .

Molecular Mechanism

It is known that Fenspiride is an oxazolidinone spiro compound .

Metabolic Pathways

It is known that Fenspiride is an oxazolidinone spiro compound .

准备方法

The synthesis of 3-Hydroxy Fenspiride involves several steps, starting with the condensation of benzyl cyanide with 1-phenylethanol in the presence of a base to form an intermediate α-aminonitrile . This intermediate undergoes hydrolysis, decarboxylation, and cyclization to yield the piperidine ring, which is integral to the structure of Fenspiride . The piperidine ring is then functionalized with a hydroxyethyl group through nucleophilic addition reactions . The final step involves the attachment of a benzophenone moiety to the piperidine nucleus via Friedel-Crafts acylation .

化学反应分析

3-Hydroxy Fenspiride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it back to its alcohol form.

Substitution: Nucleophilic substitution reactions can introduce different functional groups to the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

相似化合物的比较

3-Hydroxy Fenspiride can be compared with other Fenspiride derivatives and similar compounds:

Fenspiride: The parent compound, known for its anti-inflammatory and bronchodilator effects.

Hydroxyethyl Fenspiride: Another derivative with similar pharmacological properties.

Spirocyclic Compounds: These compounds, like Fenspiride, contain a spirocycle and are used in various medicinal applications.

The uniqueness of 3-Hydroxy Fenspiride lies in its specific functional groups, which confer distinct pharmacological properties and make it a valuable compound for research.

生物活性

3-Hydroxy Fenspiride is a derivative of Fenspiride, a compound recognized for its pharmacological properties, particularly as a bronchodilator and anti-inflammatory agent . This article explores the biological activity of 3-Hydroxy Fenspiride, focusing on its structure, potential therapeutic effects, and related research findings.

Structural Characteristics

The molecular formula of 3-Hydroxy Fenspiride is with a molecular weight of approximately 276.34 g/mol. The unique feature of this compound is the hydroxyl group located at the third position of the Fenspiride structure, which may influence its solubility and interaction with biological targets compared to other derivatives like 2-Hydroxy and 4-Hydroxy Fenspiride.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Fenspiride | Parent compound; known bronchodilator | |

| 2-Hydroxy Fenspiride | Hydroxyl group at second position | |

| 3-Hydroxy Fenspiride | Hydroxyl group at third position; potential enhanced activity | |

| 4-Hydroxy Fenspiride | Hydroxyl group at fourth position |

The precise mechanism of action for 3-Hydroxy Fenspiride remains largely unexplored. However, it is hypothesized that the presence of the hydroxyl group may enhance its interaction with biological targets, potentially improving its efficacy as a therapeutic agent. Fenspiride itself acts as an antagonist of H1-histamine receptors and inhibits phosphodiesterase (PDE) activities (PDE3, PDE4, and PDE5), which are crucial in mediating inflammatory responses .

Antitussive Activity

Fenspiride has been investigated for its antitussive properties. A study demonstrated that it effectively reduces cough reflexes in animal models . Given the structural modifications in 3-Hydroxy Fenspiride, further research could elucidate whether this derivative exhibits enhanced antitussive effects compared to its parent compound.

In Vivo Studies

In vivo studies have shown that Fenspiride can significantly reduce inflammatory markers in models of endotoxemia. For instance, administration of Fenspiride reduced tumor necrosis factor concentrations in serum and bronchoalveolar lavage fluid after lipopolysaccharide treatment in guinea pigs . Similar studies on 3-Hydroxy Fenspiride could provide insights into its anti-inflammatory potential.

Conclusion and Future Directions

The biological activity of 3-Hydroxy Fenspiride presents a promising area for further investigation. While existing data highlight its potential as a bronchodilator and anti-inflammatory agent, comprehensive studies are required to fully elucidate its pharmacological profile and therapeutic applications. Future research should focus on:

- In vitro and in vivo studies to assess the specific biological activities of 3-Hydroxy Fenspiride.

- Comparative analyses with other derivatives to determine relative efficacy.

- Mechanistic studies to clarify how structural features influence biological interactions.

属性

IUPAC Name |

8-[2-(3-hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c18-13-3-1-2-12(10-13)4-7-17-8-5-15(6-9-17)11-16-14(19)20-15/h1-3,10,18H,4-9,11H2,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTTZGCVKGAGRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CNC(=O)O2)CCC3=CC(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857763 | |

| Record name | 8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

441781-23-3 | |

| Record name | 8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。